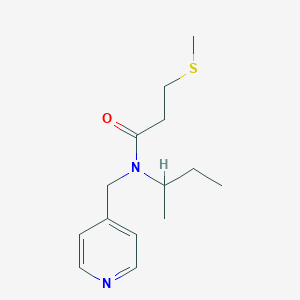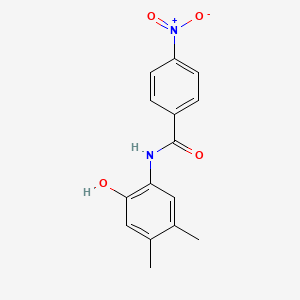
N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide
Vue d'ensemble
Description
N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.09535693 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Properties
A study conducted by Bailleux et al. (1995) synthesized and evaluated a series of 4-nitro-N-phenylbenzamides, including compounds similar to N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide, for their anticonvulsant properties. They found that certain compounds in this series were effective in the maximal electroshock-induced seizure (MES) test in mice, demonstrating potential anticonvulsant applications (Bailleux et al., 1995).
Vibrational Spectrum Analysis
Brela et al. (2012) investigated the nature of medium strong intra- and intermolecular hydrogen bonding in 2-hydroxy-5-nitrobenzamide, a related compound, using Car-Parrinello molecular dynamics simulation. This research provides insights into the vibrational spectrum of such compounds and their potential applications in understanding hydrogen bonding in similar chemical structures (Brela et al., 2012).
Reductive Chemistry in Hypoxia-Selective Cytotoxins
Palmer et al. (1995) studied the reductive chemistry of novel hypoxia-selective cytotoxins, including 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally similar compound. This research is significant for understanding the selective toxicity for hypoxic cells, which is crucial for developing targeted cancer therapies (Palmer et al., 1995).
Heck Cyclization Studies
Skladchikov et al. (2013) investigated the Heck cyclization of N-(2-iodo-4,6-dimethylphenyl)-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-4-nitrobenzamide. This research contributes to the understanding of cyclization reactions in complex organic compounds, which can be applied to synthesize various pharmaceuticals and organic materials (Skladchikov et al., 2013).
Novel Synthesis Methods
Romero et al. (2013) described a simple one-pot procedure for preparing quinazolin-4(3H)-ones from 2-nitrobenzamides, which could be relevant to the synthesis of compounds like this compound. This method could streamline the production of similar compounds for various applications (Romero et al., 2013).
Antibacterial Activity
Saeed et al. (2010) synthesized and characterized nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives and tested their antibacterial activities. This research indicates the potential of this compound and its derivatives for use in antibacterial applications (Saeed et al., 2010).
Antiarrhythmic Activity
Likhosherstov et al. (2014) synthesized a series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, demonstrating antiarrhythmic activity. This suggests the potential for developing antiarrhythmic drugs from compounds like this compound (Likhosherstov et al., 2014).
Photo-rearrangement Studies
Gunn and Stevens (1973) researched the photo-rearrangement of N-aryl-2-nitrobenzamides, providing valuable insights into the photochemical behavior of similar compounds, which could be relevant for the study of this compound (Gunn & Stevens, 1973).
Structural and Spectroscopic Characterisation
Arslan et al. (2015) conducted a study on the structural and spectroscopic characterization of p-nitrobenzamide compounds. This research helps in understanding the molecular structure and properties of related compounds, such as this compound (Arslan et al., 2015).
Propriétés
IUPAC Name |
N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-7-13(14(18)8-10(9)2)16-15(19)11-3-5-12(6-4-11)17(20)21/h3-8,18H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRKNGSNEAKMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B3923511.png)

![ETHYL 2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETATE](/img/structure/B3923530.png)
![4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B3923538.png)
![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3923545.png)
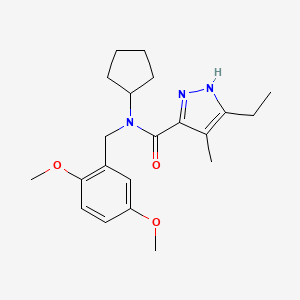
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3923552.png)
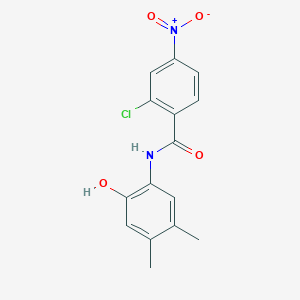
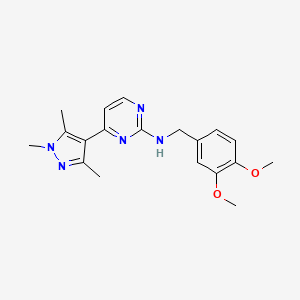
![2-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3923590.png)
![2-(2-chlorobenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B3923591.png)
![3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923599.png)
![2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole](/img/structure/B3923603.png)
